molecular formula C19H10N2O3 B2971584 7-Oxo-7H-benzimidazo[2,1-A]benzo[DE]isoquinoline-4-carboxylic acid CAS No. 52029-85-3

7-Oxo-7H-benzimidazo[2,1-A]benzo[DE]isoquinoline-4-carboxylic acid

Cat. No.: B2971584
CAS No.: 52029-85-3
M. Wt: 314.3
InChI Key: JGRDRFCADRXNEJ-UHFFFAOYSA-N
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Description

7-Oxo-7H-benzimidazo[2,1-A]benzo[DE]isoquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 52029-86-4 . It has a molecular weight of 314.3 and its linear formula is C19H10N2O3 .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaene-15-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10N2O3/c22-18-13-9-8-11(19(23)24)10-4-3-5-12(16(10)13)17-20-14-6-1-2-7-15(14)21(17)18/h1-9H,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRDRFCADRXNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C4=C5C3=CC=CC5=C(C=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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